Cas no 1698274-44-0 (2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 5-bromo-2-fluorophenyl substituent. This compound is valuable in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry research, due to its stereocenter and functional group versatility. The Cbz group facilitates selective deprotection under mild conditions, while the bromo and fluoro substituents enhance reactivity for further derivatization, such as cross-coupling reactions. Its structural features make it a useful intermediate for designing bioactive molecules or exploring structure-activity relationships. The compound’s purity and stability ensure reliable performance in demanding synthetic applications.
2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid structure
1698274-44-0 structure
Product name:2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid
CAS No:1698274-44-0
MF:C17H15BrFNO4
Molecular Weight:396.207707643509
CID:6537674
PubChem ID:103879014

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid
    • EN300-12479056
    • 2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
    • 1698274-44-0
    • インチ: 1S/C17H15BrFNO4/c1-17(15(21)22,13-9-12(18)7-8-14(13)19)20-16(23)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
    • InChIKey: HTYPNBBNPHRELH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C(=O)O)(C)NC(=O)OCC1C=CC=CC=1)F

計算された属性

  • 精确分子量: 395.01685g/mol
  • 同位素质量: 395.01685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 458
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-12479056-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
10g
$3746.0 2023-05-24
Enamine
EN300-12479056-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
5g
$2525.0 2023-05-24
Enamine
EN300-12479056-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
2.5g
$1707.0 2023-05-24
Enamine
EN300-12479056-5000mg
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
5000mg
$3231.0 2023-10-02
Enamine
EN300-12479056-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
0.05g
$732.0 2023-05-24
Enamine
EN300-12479056-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
0.5g
$836.0 2023-05-24
Enamine
EN300-12479056-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
1g
$871.0 2023-05-24
Enamine
EN300-12479056-250mg
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
250mg
$1024.0 2023-10-02
Enamine
EN300-12479056-500mg
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
500mg
$1069.0 2023-10-02
Enamine
EN300-12479056-50mg
2-{[(benzyloxy)carbonyl]amino}-2-(5-bromo-2-fluorophenyl)propanoic acid
1698274-44-0
50mg
$935.0 2023-10-02

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid 関連文献

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acidに関する追加情報

Research Brief on 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1698274-44-0)

2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1698274-44-0) is a specialized chemical compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a benzyloxycarbonyl (Cbz) protecting group, a 5-bromo-2-fluorophenyl moiety, and a propanoic acid backbone, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.

The compound's structural complexity and functional groups make it a valuable scaffold for medicinal chemistry. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity and potential for further derivatization, while the Cbz-protected amino group provides a handle for selective deprotection and subsequent functionalization. These features have positioned 1698274-44-0 as a versatile building block in the synthesis of novel pharmaceutical candidates.

Recent research has focused on optimizing the synthetic routes to 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel multi-step synthesis approach that achieved an overall yield of 68%, significantly higher than previous methods. The improved synthetic protocol has facilitated broader exploration of this compound's applications in drug discovery programs.

In pharmacological studies, derivatives of 1698274-44-0 have shown promising activity against several disease targets. Molecular docking simulations suggest that the compound's structure allows for favorable interactions with various enzyme active sites, particularly those containing hydrophobic pockets. This has led to its investigation as a potential scaffold for developing inhibitors of protein kinases and other signaling molecules implicated in cancer and inflammatory diseases.

The compound's stability and physicochemical properties have also been characterized in recent studies. Analytical data indicate that 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid demonstrates good solubility in common organic solvents while maintaining sufficient aqueous solubility for biological testing. These properties, combined with its synthetic accessibility, make it an attractive candidate for further medicinal chemistry optimization.

Ongoing research is exploring the use of 1698274-44-0 in fragment-based drug discovery approaches. Its relatively small molecular weight (approximately 370 g/mol) and presence of multiple functional groups make it suitable for fragment growing and linking strategies. Several pharmaceutical companies have included this compound in their screening libraries for hit identification programs targeting challenging biological targets.

Future directions for research on this compound include further exploration of its structure-activity relationships, development of more efficient synthetic methodologies, and investigation of its potential as a precursor for radiopharmaceuticals. The bromine atom in its structure offers possibilities for radiohalogenation, which could be valuable for developing PET imaging agents. As the chemical biology field continues to evolve, 2-{(benzyloxy)carbonylamino}-2-(5-bromo-2-fluorophenyl)propanoic acid is likely to remain an important tool for medicinal chemists and drug discovery researchers.

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